

5-Nitro-2-pentanone structural formula

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Compound of Interest

Compound Name: 5-Nitro-2-pentanone

CAS No.: 22020-87-7

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An In-Depth Technical Guide to **5-Nitro-2-pentanone**: Synthesis, Reactions, and Applications

Introduction

5-Nitro-2-pentanone is a bifunctional organic compound featuring both a ketone and a terminal nitro group.[1] Its chemical formula is $C_5H_9NO_3$, with a molecular weight of approximately 131.13 g/mol.[2][3] This molecule serves as a valuable and versatile intermediate in organic synthesis, primarily due to the distinct reactivity of its two functional groups.[1] The presence of the nitroalkane moiety allows for transformations into carbonyls or amines, while the ketone group provides a handle for various carbon-carbon bond-forming reactions. This guide offers a comprehensive overview of its properties, synthesis, key chemical transformations, and applications for professionals in research and drug development.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of **5-nitro-2-pentanone** are fundamental to its handling, storage, and application in synthesis. It is typically a colorless to light yellow liquid, soluble in water and common organic solvents.[1]

Physicochemical Data



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Structural Formula

Caption: Structural formula of **5-Nitro-2-pentanone**.

Spectroscopic Characterization

While specific spectra for this exact compound are not widely published, its structure allows for reliable prediction of its key spectroscopic features based on well-established principles.

- **Infrared (IR) Spectroscopy:** The IR spectrum is expected to show strong, characteristic absorption bands. A sharp, intense peak around 1715 cm^{-1} corresponds to the C=O stretching vibration of the ketone. The nitro group will exhibit two distinct, strong absorptions: an asymmetric stretch near 1550 cm^{-1} and a symmetric stretch around 1370 cm^{-1} .^[4]
- **^1H NMR Spectroscopy:** The proton NMR spectrum should display four distinct signals corresponding to the different proton environments.
 - ~ 2.1 ppm (singlet, 3H): The methyl protons (C1) adjacent to the carbonyl group.
 - ~ 2.5 ppm (triplet, 2H): The methylene protons (C3) alpha to the ketone.
 - ~ 2.2 ppm (multiplet, 2H): The methylene protons (C4) beta to both functional groups.

- ~4.4 ppm (triplet, 2H): The methylene protons (C5) adjacent to the electron-withdrawing nitro group, which are significantly deshielded and shifted downfield.
- Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M^+) would appear at $m/z = 131$. Common fragmentation pathways would include the loss of the nitro group ($\bullet\text{NO}_2$, 46 Da) leading to a fragment at $m/z = 85$, and alpha-cleavage around the ketone.

Synthesis and Experimental Protocols

The most direct and common synthesis of **5-nitro-2-pentanone** is achieved via a Michael addition, a cornerstone reaction in organic chemistry for C-C bond formation.^[5] This reaction involves the 1,4-conjugate addition of a nucleophile—in this case, the carbanion of nitromethane—to an α,β -unsaturated ketone, methyl vinyl ketone (MVK).^[6]

Causality of the Michael Addition

The success of this synthesis hinges on two key factors:

- Acidity of Nitromethane: The protons on the carbon adjacent to the nitro group are unusually acidic ($\text{pK}_a \approx 10.2$) due to the powerful electron-withdrawing nature and resonance stabilization of the resulting conjugate base (the nitronate anion).^[7] This allows for easy deprotonation by a suitable base.
- Electrophilicity of MVK: Methyl vinyl ketone is a classic Michael acceptor. The conjugation of the double bond with the carbonyl group polarizes the molecule, creating an electrophilic center at the β -carbon, which is susceptible to nucleophilic attack.^[6]



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Caption: General workflow for the synthesis of **5-Nitro-2-pentanone**.

Detailed Experimental Protocol: Michael Addition

This protocol is a representative procedure adapted from general methods for Michael additions of nitroalkanes.^{[5][8][9]}

- **Reaction Setup:** To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL) and nitromethane (1.2 eq). Cool the flask to 0°C in an ice bath.
- **Base Addition:** Slowly add a solution of sodium methoxide (1.1 eq) in methanol to the stirred nitromethane solution over 15 minutes. Stir the resulting mixture at 0°C for an additional 30 minutes to ensure complete formation of the nitronate salt.
- **Michael Addition:** Add a solution of methyl vinyl ketone (1.0 eq) in anhydrous THF (20 mL) dropwise via the dropping funnel over 30 minutes, maintaining the reaction temperature at 0°C.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

- **Workup:** Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
- **Extraction:** Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
- **Purification:** Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure **5-nitro-2-pentanone**.[\[10\]](#)

Key Chemical Transformations and Synthetic Utility

The synthetic value of **5-nitro-2-pentanone** lies in its ability to be converted into other important bifunctional synthons, particularly 1,4-dicarbonyl compounds, through the Nef reaction.

The Nef Reaction: Gateway to 1,4-Dicarbonyls

The Nef reaction transforms a primary or secondary nitroalkane into an aldehyde or ketone, respectively, via acid hydrolysis of its corresponding nitronate salt.[\[11\]](#)[\[12\]](#) This reaction is a powerful tool for leveraging the "umpolung" (reversed polarity) reactivity of nitroalkanes.[\[12\]](#)

Causality and Mechanism: The reaction proceeds in two main stages.[\[13\]](#)

- **Nitronate Formation:** The nitroalkane is first deprotonated with a base to form the nucleophilic nitronate salt.
- **Acid Hydrolysis:** The pre-formed nitronate salt is then added to a strong mineral acid (e.g., H₂SO₄) at low temperature.[\[13\]](#) Protonation of the nitronate forms a nitronic acid, which is unstable and tautomerizes. Further protonation and attack by water leads to a tetrahedral intermediate that ultimately eliminates nitrous oxide (N₂O) and releases the carbonyl compound.[\[11\]](#)[\[14\]](#)



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Caption: Conversion of **5-Nitro-2-pentanone** via the Nef Reaction.

Application in Heterocyclic Synthesis

The product of the Nef reaction on **5-nitro-2-pentanone** is 2,5-hexanedione, a prototypical 1,4-dicarbonyl compound. Such compounds are immediate precursors for the synthesis of five-membered heterocycles via the Paal-Knorr synthesis. This makes **5-nitro-2-pentanone** a valuable starting material for accessing core scaffolds found in many pharmaceuticals and biologically active molecules.

- Pyrroles: Reaction with a primary amine (R-NH₂).
- Furans: Dehydration with an acid catalyst (e.g., P₂O₅).
- Thiophenes: Reaction with a sulfurizing agent (e.g., Lawesson's reagent).

Safety and Handling

Proper handling of **5-nitro-2-pentanone** is essential due to its potential hazards.

- Toxicity: The compound is classified as harmful if swallowed.[2][3]
- Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat to avoid

contact with skin and eyes.[1]

- Storage: Store in a tightly sealed container in a cool, dry place away from heat, open flames, and strong oxidizing agents.[1]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

5-Nitro-2-pentanone is a synthetically useful building block whose value is derived from the orthogonal reactivity of its ketone and nitro functionalities. Its straightforward synthesis via the Michael addition and its facile conversion into 1,4-dicarbonyls through the Nef reaction provide a reliable pathway to important precursors for heterocyclic chemistry. For researchers in drug discovery and organic synthesis, a thorough understanding of the properties and reactivity of this compound opens avenues for the efficient construction of complex molecular architectures.

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